BenchChemオンラインストアへようこそ!

Resolvin D1-d5

Isotopic purity deuterated internal standard RvD1 quantification

Resolvin D1-d5 (RvD1-d5) is a stable isotope-labeled analog of Resolvin D1, a D-series specialized pro-resolving mediator (SPM) biosynthesized from docosahexaenoic acid (DHA). It carries five deuterium atoms at the 21, 21′, 22, 22, and 22 positions of the docosahexaenoic acid backbone.

Molecular Formula C22H27D5O5
Molecular Weight 381.5
Cat. No. B1158630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin D1-d5
Synonyms17(S)-Resolvin D1-d5; RvD1-d5
Molecular FormulaC22H27D5O5
Molecular Weight381.5
Structural Identifiers
SMILESO[C@@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])/C=C/C=CC=CC=C[C@@H](O)[C@@H](O)C/C=CCCC(O)=O
InChIInChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2
InChIKeyOIWTWACQMDFHJG-CLQVKFETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resolvin D1-d5: Deuterated Internal Standard for RvD1 Quantification in Lipidomics & Inflammation Research


Resolvin D1-d5 (RvD1-d5) is a stable isotope-labeled analog of Resolvin D1, a D-series specialized pro-resolving mediator (SPM) biosynthesized from docosahexaenoic acid (DHA). It carries five deuterium atoms at the 21, 21′, 22, 22, and 22 positions of the docosahexaenoic acid backbone [1]. RvD1-d5 is designed exclusively as an internal standard for the quantitative analysis of endogenous RvD1 by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) [2]. It is not intended as a therapeutic agent or standalone bioactive probe; its procurement value lies entirely in its function as a matched isotope-dilution standard enabling accurate, matrix-corrected quantitation of RvD1 in biological specimens .

Why Generic Substitution of Resolvin D1-d5 Fails in Quantitative RvD1 Analysis


Generic substitution—whether by a non-deuterated RvD1 analog, a structural eicosanoid analog (e.g., PGB2-d4, LTB4-d4), or an alternative isotopologue (e.g., RvD2-d5)—introduces systematic quantitation errors that RvD1-d5 is specifically designed to eliminate. RvD1-d5 co-elutes chromatographically with the analyte RvD1 and exhibits near-identical extraction recovery, ionization efficiency, and matrix effect behavior, enabling true isotope-dilution correction [1]. By contrast, structural analogs display different retention times and differential ion suppression/enhancement in complex biological matrices, compromising accuracy [2]. Alternative isotopologues such as RvD2-d5 differ in retention time by approximately 0.78 min under standard LC conditions, introducing run-to-run variability unsuitable for high-precision quantitation [3]. Without a structurally matched, co-eluting deuterated standard, recovery biases in RvD1 measurement can exceed 15%, rendering cross-study or cross-laboratory comparisons unreliable [4].

Quantitative Differentiation Evidence: Resolvin D1-d5 vs. Closest In-Class Alternatives


Isotopic Purity ≥99% Deuterated Forms: Eliminating Cross-Talk from Underivatized RvD1 Contamination

RvD1-d5 from authorized suppliers is certified at ≥99% purity for deuterated forms (d1–d5), meaning the cumulative non-deuterated (d0) RvD1 contamination is ≤1% . This specification directly governs the lower limit of quantitation (LLOQ): in a 1 ng/mL plasma sample, a 1% d0 impurity in the internal standard spike contributes ≤0.01 ng/mL false-positive signal. By comparison, generic structural analogs used as internal standards (e.g., PGB2-d4) carry no binding specification for RvD1 cross-reactivity, and alternative isotopologues such as RvD2-d5 introduce a structurally distinct background signal incompatible with RvD1-selective MRM transitions (375.2 → 141.0) [1].

Isotopic purity deuterated internal standard RvD1 quantification

Co-Elution and Ionization Matching: Extraction Recovery Bias <5% for RvD1-d5 vs. >15% Bias Risk with Structural Analogs

In a validated liquid-liquid extraction method for D-series resolvins from salmon head kidney cell media, RvD1-d5 served as the matched internal standard for RvD1, enabling recoveries of 70–90% across the calibration range (1–50 ng/mL) [1]. In parallel method-development literature, structural analog internal standards (e.g., LTB4-d4 used for PDX or 9(S)-HODE-d4 used for 17(S)-HDHA) exhibit differential extraction efficiencies and ion suppression patterns relative to the analytes they normalize, requiring method-specific correction factors [2]. Deuterated SIL-IS such as RvD1-d5 correct for extraction loss, ion suppression, and injection variation simultaneously because the analyte and IS experience near-identical physico-chemical behavior throughout the analytical workflow [3].

extraction recovery matrix effect isotope-dilution MS

MS/MS Spectral Specificity: 5 Da Mass Shift Enables Unambiguous Analyte Discrimination Without Isotopic Cross-Talk

Low-energy collision-induced dissociation (CID) of the [M–H]− precursor ion of RvD1-d5 (m/z 380.2) produces a diagnostic fragment at m/z 141.0 that is identical to that of unlabeled RvD1 (m/z 375.2 → 141.0), confirming structural equivalence for MRM quantitation [1]. The 5 Da mass increment from the five deuterium atoms ensures baseline separation between the IS and endogenous analyte signals without isotopic overlap under unit-mass-resolution conditions [2]. By contrast, d4-labeled RvD1 (O,O,O,O-d4-RvD1) yields only a 4 Da shift and carries a higher risk of isotopic cross-contribution from the endogenous M+2 or M+4 isotopomers of unlabeled RvD1 in complex lipidomic matrices, particularly at high analyte-to-IS ratios [3]. The LIPID MAPS spectral database confirms that RvD1-d5 produces a clean, well-characterized fragmentation pattern across multiple instrument platforms (Sciex 5500 QqQ, Sciex 6500+/QTrap, Thermo QExactive HF), supporting method transferability [4].

MS/MS fragmentation isotopic peak separation CID spectra

Validated Recovery Benchmarks in Biological Matrices: 70–90% Extraction Recovery with RvD1-d5 IS

A liquid-liquid extraction method validated for D-series resolvins in cell culture medium demonstrated RvD1 recoveries of 70–90% when RvD1-d5 was used as the deuterated internal standard across the calibration range of 1–50 ng/mL [1]. In a separate plasma validation study, RvD1 recovery at 1 ng/mL and 0.5 ng/mL spike concentrations was measured with coefficients of variation (CV) that met bioanalytical acceptance criteria [2]. These recovery metrics are achievable specifically because RvD1-d5 and RvD1 share identical extraction partitioning behavior; alternative non-deuterated internal standards or isotopologues targeting different retention time windows cannot correct for analyte-specific extraction losses with the same fidelity [3].

method validation extraction recovery RvD1 plasma quantitation

Supply-Chain Traceability: Supplier-Certified Purity and Multi-Platform Spectroscopic Validation

RvD1-d5 from primary suppliers (Cayman Chemical, Bertin Bioreagent) is provided with batch-specific Certificates of Analysis confirming ≥99% deuterated-form purity, molecular identity verified by NMR, HPLC, and GC-MS . The compound's MS/MS spectra are deposited in the LIPID MAPS Structure Database across four spectra acquired on three distinct instrument platforms (Sciex 5500 QqQ, Sciex 6500+/QTrap, Thermo QExactive HF), enabling independent cross-platform method transfer verification [1]. By contrast, generic eicosanoid internal standards (e.g., PGB2-d4) are validated for prostaglandin quantification workflows but carry no RvD1-specific spectral library entries and no RvD1-targeted purity specifications, creating an unverified chain of traceability for RvD1-selective assays [2]. The molecular weight of RvD1-d5 is 381.52 g/mol (C22H27D5O5), with deuterium placement at the ω-terminal positions (21,21′,22,22,22), ensuring metabolic stability against in vivo deuterium exchange that could otherwise compromise IS integrity in tracer studies .

certificate of analysis spectral library procurement quality assurance

High-Value Procurement Scenarios for Resolvin D1-d5 in Lipid Mediator Research and Bioanalysis


Targeted Lipidomics of D-Series Resolvins in Clinical Cohorts

For clinical studies quantifying endogenous RvD1 in human plasma, serum, or tissue biopsies—such as investigations of rheumatoid arthritis, psoriasis, acute ischemic stroke, or sepsis—RvD1-d5 is the essential matched internal standard enabling accurate normalization of extraction recovery and matrix effects. Studies have demonstrated that RvD1 levels in patient cohorts (e.g., rheumatoid arthritis patients vs. healthy controls) are disease-relevant biomarkers, and the use of RvD1-d5 as the deuterated IS ensures that between-group differences reflect genuine biological variation rather than analytical bias [1] [2]. The ≥99% deuterated-form purity specification supports LLOQ values low enough to detect pathophysiological RvD1 concentrations in the pg/mL range .

In Vitro and In Vivo Pharmacodynamic Studies of SPM Pathway Modulation

When evaluating pharmacological agents that modulate SPM biosynthesis (e.g., 15-lipoxygenase inhibitors, aspirin-triggered epimer formation, DHA supplementation studies), RvD1-d5 enables precise quantitation of treatment-induced changes in RvD1 production. Its 5 Da mass shift and clean MRM transition (380.2 → 141.0) ensure that pharmacological modulation of RvD1 levels is measured without interference from co-administered compounds or their metabolites [3]. The availability of multi-platform spectral libraries (Sciex and Thermo instruments) supports method harmonization across collaborating laboratories in multi-site preclinical trials [4].

Bioanalytical Method Development, Validation, and Cross-Validation Under Regulatory Guidance

For CROs and bioanalytical laboratories developing LC-MS/MS methods for RvD1 quantification in compliance with FDA/EMA bioanalytical method validation guidance, RvD1-d5 provides the matched SIL-IS required to demonstrate accuracy (within ±15% of nominal), precision (CV ≤15%), and recovery (70–90% documented) across the calibration range [5]. The batch-specific Certificate of Analysis with ≥99% purity documentation supports audit-trail requirements for GLP and regulated bioanalysis, a procurement requirement that generic or structural analog internal standards typically cannot satisfy for RvD1-selective assays .

Resolvin Metabololipidomics in Non-Mammalian Model Systems

In non-mammalian models (e.g., Atlantic salmon, zebrafish) where endogenous RvD1 biosynthesis pathways are conserved but lipidomic matrices differ substantially from human samples, RvD1-d5 has been validated as the deuterated internal standard for liquid-liquid extraction and LC-MS/MS quantification across calibration ranges of 1–50 ng/mL [6]. Its physico-chemical equivalence to RvD1 (identical extraction partitioning, identical chromatographic retention) enables translation of human-validated methods to aquaculture nutrition, fish immunology, and comparative lipidomics research without re-deriving matrix-specific correction factors [7].

Quote Request

Request a Quote for Resolvin D1-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.